![molecular formula C21H16F4N4O2S B587748 Enzalutamide D3 CAS No. 1443331-82-5](/img/structure/B587748.png)
Enzalutamide D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enzalutamide D3 is a deuterium labeled Enzalutamide (MDV3100). Enzalutamide is an androgen receptor (AR) antagonist with an IC50 of 36 nM in LNCaP prostate cells .
Molecular Structure Analysis
The molecular formula of Enzalutamide D3 is C21H13D3F4N4O2S, and its molecular weight is 467.45 . The structure includes a combination of carbon, hydrogen, deuterium, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
Enzalutamide D3 is a solid substance with a white to off-white color . The solubility of Enzalutamide D3 in DMSO is 25 mg/mL .科学的研究の応用
Treatment of Prostate Cancer
Enzalutamide is a second-generation nonsteroidal androgen receptor (AR) antagonist with a strong binding affinity to AR . It has been approved by the US Food and Drug Administration (FDA) for the treatment of both metastatic and non-metastatic castration-resistant prostate cancer (CRPC), as well as castration-sensitive prostate cancer (CSPC) .
Improved Bioavailability
Enzalutamide’s low solubility and bioavailability significantly hinder the achievement of optimal therapeutic outcomes . However, a solid self-nanoemulsifying drug delivery system (S-SNEDDS) containing Enzalutamide has been developed to enhance its bioavailability .
Inhibition of AR Function in Triple-Negative Breast Cancer (TNBC)
HC-1119, a deuterated Enzalutamide, has been found to inhibit the migration, invasion, and metastasis of AR-positive TNBC cells .
Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Deutenzalutamide (HC-1119) has been used in a Phase III clinical trial for the treatment of mCRPC in China . The trial met the predefined primary endpoint, showing that Deutenzalutamide significantly reduces the risk of disease progression in patients with mCRPC .
Use in Hormonal Therapeutics
Enzalutamide has been used as a hormonal therapeutic for three forms of advanced prostate cancer . This has been further verified by the recent FDA approval of other second-generation AR antagonists .
Use in Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)
Enzalutamide has been used in a solid self-nanoemulsifying drug delivery system (S-SNEDDS) to maintain the drug in a stable, amorphous state in aqueous environments .
作用機序
Enzalutamide is an androgen receptor inhibitor that acts on different steps in the androgen receptor signaling pathway. It has been shown to competitively inhibit androgen binding to androgen receptors, and consequently, inhibits nuclear translocation of androgen receptors and their interaction with DNA .
Safety and Hazards
特性
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enzalutamide D3 | |
CAS RN |
1443331-82-5 |
Source
|
Record name | Deutenzalutamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEUTENZALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?
A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).
Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?
A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。